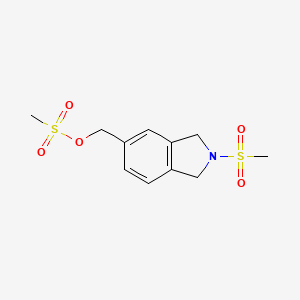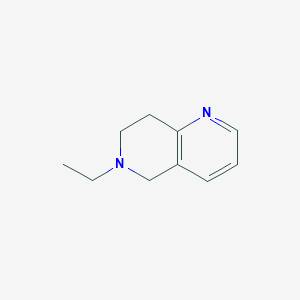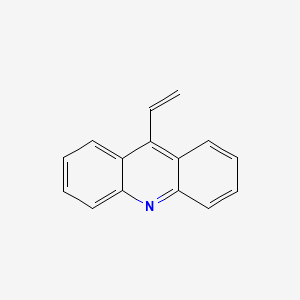
Copper, (L-aspartato)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, (L-aspartato)- is a coordination compound where copper ions are complexed with L-aspartic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Copper, (L-aspartato)- can be synthesized through a solvothermal reaction involving copper salts and L-aspartic acid. The reaction typically involves heating the reactants in a solvent at elevated temperatures to facilitate the formation of the coordination compound . Another method involves the use of copper salts, L-aspartic acid, and additional ligands such as 1,2,4-triazole to form a three-dimensional porous structure .
Industrial Production Methods
Industrial production of Copper, (L-aspartato)- may involve large-scale solvothermal synthesis or other scalable methods such as microwave-assisted synthesis. These methods ensure the efficient production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Copper, (L-aspartato)- undergoes various chemical reactions, including:
Oxidation and Reduction: Copper in the compound can participate in redox reactions, altering its oxidation state.
Substitution: Ligands in the coordination sphere of copper can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or ascorbic acid are typically employed.
Substitution: Ligand exchange reactions can be facilitated using solvents like water or ethanol and mild heating.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield copper(II) complexes, while reduction can produce copper(I) species.
Scientific Research Applications
Copper, (L-aspartato)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Copper, (L-aspartato)- involves the interaction of copper ions with biological molecules. Copper ions can participate in redox reactions, generating reactive oxygen species that can damage microbial cells . Additionally, copper can bind to proteins and enzymes, altering their function and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Copper, (L-glutamato)-: Similar coordination compound with L-glutamic acid instead of L-aspartic acid.
Copper, (L-ornithino)-: Coordination compound with L-ornithine, another amino acid.
Copper, (L-malic acid)-: Uses L-malic acid as the ligand, forming a similar coordination structure.
Uniqueness
Copper, (L-aspartato)- is unique due to the specific coordination environment provided by L-aspartic acid, which can form multiple bonds with copper ions. This results in distinct structural and functional properties compared to other copper-amino acid complexes .
Properties
Molecular Formula |
C4H4CuNO4- |
|---|---|
Molecular Weight |
193.62 g/mol |
IUPAC Name |
copper;(2S)-2-azanidylbutanedioate |
InChI |
InChI=1S/C4H6NO4.Cu/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q-1;+2/p-2/t2-;/m0./s1 |
InChI Key |
HLGMZGXBVPBQTP-DKWTVANSSA-L |
Isomeric SMILES |
C([C@@H](C(=O)[O-])[NH-])C(=O)[O-].[Cu+2] |
Canonical SMILES |
C(C(C(=O)[O-])[NH-])C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


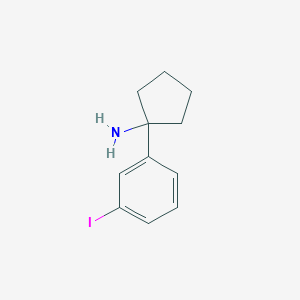
![5-Bromothieno[2,3-b]pyridine-3-carboxylic acid](/img/structure/B12955669.png)
![(R)-7,8-Dimethoxy-3,3,11-trimethyl-1,5-dioxaspiro[5.5]undec-7-en-9-one](/img/structure/B12955675.png)
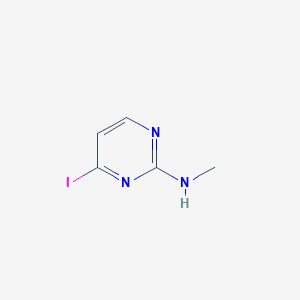
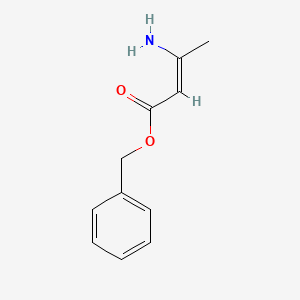
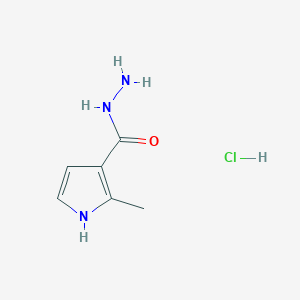
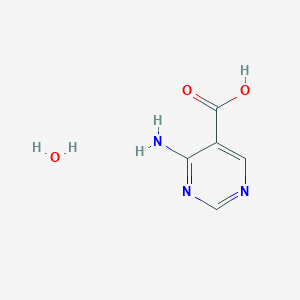
![2-Bromo-8-(4-chlorophenoxy)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12955708.png)
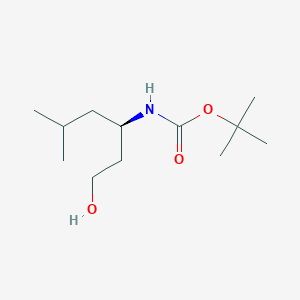
![(E)-methyl 2-[phthalimidooxymethylphenyl]-3-methoxypropenoate](/img/structure/B12955723.png)
